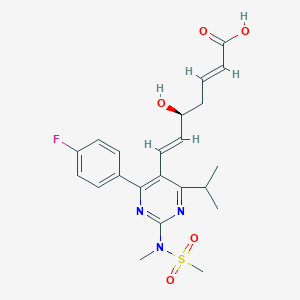
Malaxinic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Malaxinic acid can be synthesized through various chemical processes. One common method involves the extraction from pear fruits using solvents like ethanol and ethyl acetate . The extract is then purified through column chromatography techniques, such as Amberlite XAD-2, Diaion HP-20, and Sephadex LH-20 . High-performance liquid chromatography (HPLC) is used for the final purification step .
Industrial Production Methods
In an industrial setting, this compound is typically isolated from immature pear fruits. The process involves extracting the acidic fraction of the pear fruit using ethanol, followed by purification through multiple chromatography steps . This method ensures a high yield and purity of the compound .
化学反応の分析
Types of Reactions
Malaxinic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various catalysts and specific reaction conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or aldehydes.
科学的研究の応用
Malaxinic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phenolic compounds.
Biology: Studied for its antioxidant properties and its role in cellular metabolism.
Medicine: Investigated for its potential antifungal, antibacterial, and anticancer effects.
作用機序
Malaxinic acid exerts its effects through various molecular targets and pathways. It is known to inhibit lipid peroxidation, thereby reducing oxidative stress in cells . The compound also interacts with enzymes and proteins involved in cellular metabolism, contributing to its antioxidant and antimicrobial properties .
類似化合物との比較
Malaxinic acid is similar to other phenolic acids found in pears, such as chlorogenic acid and arbutin . it is unique due to its isoprenylated structure, which enhances its biological activity . Other similar compounds include:
Chlorogenic acid: Known for its antioxidant and anti-inflammatory properties.
Arbutin: Used in skin-whitening products and has antibacterial effects.
Coumaroyl quinic acid: Exhibits antioxidant and antimicrobial activities.
特性
分子式 |
C18H24O8 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
3-(3-methylbut-2-enyl)-4-[(2S,3R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C18H24O8/c1-9(2)3-4-10-7-11(17(23)24)5-6-12(10)25-18-16(22)15(21)14(20)13(8-19)26-18/h3,5-7,13-16,18-22H,4,8H2,1-2H3,(H,23,24)/t13-,14-,15?,16-,18-/m1/s1 |
InChIキー |
ZTHSABILDCCHJR-YPXAWNOCSA-N |
異性体SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)O)O[C@H]2[C@@H](C([C@@H]([C@H](O2)CO)O)O)O)C |
正規SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)O)OC2C(C(C(C(O2)CO)O)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13424275.png)
![3-[[[Bis(2-chloroethyl)amino]chlorophosphinyl]oxy]-propanoic Acid Phenylmethyl Ester](/img/structure/B13424290.png)

![4-[(1R,2R)-1-hydroxy-2-methyl-3-piperidin-1-ylpropyl]benzoic acid](/img/structure/B13424299.png)

![3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide](/img/structure/B13424308.png)


